molecular formula C5H9BrZn B2769255 (Cyclobutylmethyl)zinc bromide CAS No. 1629082-81-0

(Cyclobutylmethyl)zinc bromide

Cat. No.: B2769255
CAS No.: 1629082-81-0
M. Wt: 214.41
InChI Key: GJHPIPGMBLVQAE-UHFFFAOYSA-M
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Description

(Cyclobutylmethyl)zinc bromide is an organozinc compound that has garnered significant attention in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of a cyclobutylmethyl group bonded to a zinc atom, which is further coordinated with a bromide ion. The molecular formula for this compound is C5H9BrZn .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Cyclobutylmethyl)zinc bromide can be synthesized through the reaction of cyclobutylmethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows: [ \text{Cyclobutylmethyl bromide} + \text{Zinc} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: (Cyclobutylmethyl)zinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclobutylmethyl alcohols or ketones.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: this compound can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under mild to moderate conditions.

Major Products Formed:

Scientific Research Applications

(Cyclobutylmethyl)zinc bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • (Cyclopropylmethyl)zinc bromide
  • (Cyclopentylmethyl)zinc bromide
  • (Cyclohexylmethyl)zinc bromide

Comparison: (Cyclobutylmethyl)zinc bromide is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it particularly useful in reactions where specific spatial arrangements are crucial .

Properties

IUPAC Name

bromozinc(1+);methanidylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9.BrH.Zn/c1-5-3-2-4-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUYUQIDOVOUFO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1CCC1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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